molecular formula C10H9BrFNO B13155231 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13155231
M. Wt: 258.09 g/mol
InChI Key: IHGYYZZMKUQBMT-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-6-fluoroaniline with a suitable pyrrolidin-2-one precursor. One common method is the cyclization of N-(2-bromo-6-fluorophenyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one: Unique due to the presence of both bromine and fluorine atoms.

    4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: Similar structure but with chlorine instead of bromine.

    4-(2-Bromo-6-chlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine instead of fluorine.

Uniqueness

The combination of bromine and fluorine atoms in this compound provides unique reactivity and potential for diverse applications. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

IHGYYZZMKUQBMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

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